molecular formula C16H16N2O2 B268319 N-[2-(allyloxy)phenyl]-N'-phenylurea

N-[2-(allyloxy)phenyl]-N'-phenylurea

Cat. No.: B268319
M. Wt: 268.31 g/mol
InChI Key: OLTAAMDQRAPAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Allyloxy)phenyl]-N'-phenylurea is a diarylurea derivative characterized by a urea bridge (-NH-CO-NH-) connecting two aromatic rings. The 2-(allyloxy)phenyl substituent introduces an allyl ether group (CH₂=CH-CH₂-O-) at the ortho position of one phenyl ring, while the other substituent is a simple phenyl group.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

1-phenyl-3-(2-prop-2-enoxyphenyl)urea

InChI

InChI=1S/C16H16N2O2/c1-2-12-20-15-11-7-6-10-14(15)18-16(19)17-13-8-4-3-5-9-13/h2-11H,1,12H2,(H2,17,18,19)

InChI Key

OLTAAMDQRAPAQI-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2

Canonical SMILES

C=CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diarylurea derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison of N-[2-(allyloxy)phenyl]-N'-phenylurea with key analogs:

Anticancer Diarylureas

  • CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea): Substituents: Chloro and trifluoromethyl groups at the para and meta positions. Activity: Demonstrates potent anticancer effects in non-small cell lung cancer (NSCLC) cells by inducing G0/G1 cell cycle arrest and apoptosis. Key Difference: The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to the allyloxy group, which may increase reactivity but reduce bioavailability .

Cytokinin Mimetics

  • CPPU (N-(2-chloropyridin-4-yl)-N′-phenylurea) :
    • Substituents : Chloropyridinyl instead of allyloxyphenyl.
    • Activity : Inhibits cytokinin oxidase/dehydrogenase (CKX), delaying senescence in plants and improving grain yield in crops like wheat and barley.
    • Key Difference : The pyridinyl ring enhances binding affinity to CKX enzymes, whereas the allyloxy group’s steric bulk may interfere with enzyme interactions .

Herbicidal Ureas

  • N-{2-[2-(4,6-dimethoxypyrimidin-2-yloxy)phenyl]-1,3,4-thiadiazol-5-yl}-N′-phenylurea: Substituents: Thiadiazole and pyrimidine rings. Activity: Acts as a herbicide by disrupting acetolactate synthase (ALS) in weeds.

Kinase Inhibitors

  • N-[4-(pyrimidin-4-yloxy)phenyl]-N′-phenylurea :
    • Substituents : Pyrimidinyloxy group.
    • Activity : Targets RET kinase for cancer therapy.
    • Key Difference : The pyrimidinyloxy group enables π-π stacking with kinase active sites, a feature absent in the allyloxy substituent .

Data Table: Comparative Analysis of Diarylurea Derivatives

Compound Name Substituents Key Applications Bioactivity Insights Reference
This compound Allyloxy, phenyl Understudied Potential reactivity via allyl ether
CTPPU Cl, CF₃ Anticancer (NSCLC) Induces cell cycle arrest
CPPU Chloropyridinyl Agriculture (CKX inhibitor) Enhances grain yield and stress tolerance
N-{2-[2-(pyrimidinyloxy)phenyl]}-N′-phenylurea Thiadiazole, pyrimidine Herbicide Inhibits ALS enzyme in weeds
N-[4-(pyrimidin-4-yloxy)phenyl]-N′-phenylurea Pyrimidinyloxy Kinase inhibition (RET) Targets oncogenic kinases

Key Research Findings and Contrasts

  • Electron-Donating vs. Withdrawing Groups : Allyloxy (electron-donating) may reduce metabolic stability compared to chloro/trifluoromethyl groups (electron-withdrawing), which are prevalent in pharmaceuticals .
  • Agricultural vs. Biomedical Utility : Allyloxy-substituted ureas lack documented herbicidal or cytokinin-mimicking activity, unlike chloropyridinyl or pyrimidine analogs .
  • Synthetic Complexity : Allyloxy groups are easier to introduce via nucleophilic substitution compared to heterocyclic systems (e.g., thiadiazole), which require multi-step syntheses .

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